molecular formula C15H17F3O4S B14131966 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester

Cat. No.: B14131966
M. Wt: 350.4 g/mol
InChI Key: PIBLVNMJMUNSJU-WMZJFQQLSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the methanesulfonic acid esters family, which are widely used in various chemical reactions and industrial applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methanesulfonic acid esters can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new esters or amides.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins, potentially affecting their function.

Comparison with Similar Compounds

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-4,8-diMethyl-1-benzoxonin-9-yl ester can be compared with other methanesulfonic acid esters, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique structure of this compound, particularly the benzoxonin ring, distinguishes it from other esters and contributes to its specific properties and uses.

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

[(4Z)-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-10-4-3-5-12-11(2)13(6-7-14(12)21-9-8-10)22-23(19,20)15(16,17)18/h4,6-7H,3,5,8-9H2,1-2H3/b10-4-

InChI Key

PIBLVNMJMUNSJU-WMZJFQQLSA-N

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC(=C2C)OS(=O)(=O)C(F)(F)F)OCC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2C)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

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